1-Bromo-4-(4-chlorophenyl)but-3-en-2-one

Antifungal Coruscanone A Intermediate Yield

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one (CAS 634906-78-8) is a synthetic α-brominated α,β-unsaturated ketone with the molecular formula C₁₀H₈BrClO and a molecular weight of 259.52 g/mol. It exists as the (E)-isomer and features a conjugated enone system bearing a terminal bromomethyl ketone (α-bromoenone) moiety and a 4-chlorophenyl substituent at the β-position.

Molecular Formula C10H8BrClO
Molecular Weight 259.52 g/mol
CAS No. 634906-78-8
Cat. No. B12597879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(4-chlorophenyl)but-3-en-2-one
CAS634906-78-8
Molecular FormulaC10H8BrClO
Molecular Weight259.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)CBr)Cl
InChIInChI=1S/C10H8BrClO/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-6H,7H2
InChIKeyYUJKQOZICDOQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(4-chlorophenyl)but-3-en-2-one (CAS 634906-78-8): Structural Identity and Core Characteristics for Scientific Procurement


1-Bromo-4-(4-chlorophenyl)but-3-en-2-one (CAS 634906-78-8) is a synthetic α-brominated α,β-unsaturated ketone with the molecular formula C₁₀H₈BrClO and a molecular weight of 259.52 g/mol [1]. It exists as the (E)-isomer and features a conjugated enone system bearing a terminal bromomethyl ketone (α-bromoenone) moiety and a 4-chlorophenyl substituent at the β-position [2]. The compound is primarily recognized as a key synthetic intermediate in the preparation of coruscanone A analogues, a class of antifungal cyclopentenedione derivatives [2]. Its computed XLogP3-AA of 3.5, zero hydrogen bond donors, and topological polar surface area of 17.1 Ų indicate a moderately lipophilic scaffold with limited hydrogen bonding capacity [1].

Why 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one Cannot Be Interchanged with Non-Brominated or Isomeric Analogues


The α-bromoenone functionality in 1-bromo-4-(4-chlorophenyl)but-3-en-2-one is structurally and mechanistically non-substitutable. The terminal –COCH₂Br group serves as an electrophilic handle that enables nucleophilic displacement, ylide formation, and participation in N-heterocyclic carbene (NHC)-catalyzed umpolung annulations, all of which are inaccessible to the non-brominated analogue 4-(4-chlorophenyl)but-3-en-2-one (CAS 3160-40-5) [1] [2]. Isomeric bromination at the 3-position (3-bromo-4-(4-chlorophenyl)but-3-en-2-one) places bromine on an sp² vinyl carbon, altering the hybridization and reactivity profile fundamentally compared to the sp³ allylic bromide in the 1-bromo isomer [1]. The 4-chlorophenyl substituent additionally modulates the electronic character of the conjugated enone system, influencing both reactivity and the physicochemical properties required for downstream synthetic applications that a simple phenyl analogue (CAS 22422-16-8) cannot replicate [1].

Quantitative Differentiation Evidence for 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one Against the Most Relevant Comparators


Synthetic Yield and Stereochemical Fidelity in Coruscanone A Intermediate Preparation

In the synthesis of coruscanone A analogues, (E)-1-bromo-4-(4-chlorophenyl)but-3-en-2-one (compound 6) was obtained from the non-brominated precursor 4-(4-chlorophenyl)but-3-en-2-one in a 70% isolated yield as a pale yellow oil with full retention of the (E)-olefin geometry, confirmed by the characteristic ¹H NMR coupling constant of J = 16 Hz for the trans-alkene protons [1]. This yield defines the compound as a competent coupling partner in the subsequent Wittig reaction that builds the coruscanone pharmacophore, providing a quantitative benchmark for procurement when comparing suppliers' lot-specific purity and yield claims. While antifungal IC₅₀ data are reported for the final coruscanone analogues (e.g., coruscanone A, IC₅₀ = 0.80 μg/mL against C. albicans ATCC 90028), this specific intermediate does not appear in the antifungal panel because its role is synthetic activation rather than direct bioactivity [1].

Antifungal Coruscanone A Intermediate Yield

Distinct Reactivity Profile of the Allylic α-Bromoenone vs. Non-Brominated and Vinyl Bromo Isomers

The compound's terminal –COCH₂Br group places bromine at an sp³-hybridized carbon adjacent to the carbonyl, classifying it as an allylic α-bromoketone. This structural feature enables SN2 nucleophilic displacement (facilitated by carbonyl-adjacent activation), phosphorus ylide formation for Wittig olefination, and participation in NHC-catalyzed umpolung processes as a vinyl dianion synthon equivalent [1] [2]. The non-brominated analog 4-(4-chlorophenyl)but-3-en-2-one (CAS 3160-40-5, MW 180.63) lacks this electrophilic handle entirely and is limited to conjugate addition or carbonyl condensation chemistry. The 3-bromo isomer (3-bromo-4-(4-chlorophenyl)but-3-en-2-one, MW 259.53) presents bromine on an sp² vinyl carbon susceptible to cross-coupling (e.g., Suzuki, Heck) rather than SN2-type reactions, fundamentally diverging in synthetic planning [1]. The demonstrated compatibility of the α-bromoenone with NHC catalysis—specifically as a β-unsubstituted conjugate acceptor for homoenolate formation and subsequent (5+1) annulation with high diastereoselectivity (>20:1 d.r.)—directly validates its differentiated reactivity, although these reported annulations were performed with model α-bromoenones rather than specifically the 4-chlorophenyl derivative [2].

α-Bromoenone Reactivity Electrophilic Building Block

Physicochemical Differentiation: Lipophilicity and Structural Descriptors vs. Closest Analogs

Computational physicochemical profiling reveals quantifiable differences between 1-bromo-4-(4-chlorophenyl)but-3-en-2-one and its closest analogs [1]. The target compound has XLogP3-AA = 3.5, MW = 259.52 Da, and 3 rotatable bonds. The non-brominated comparator (CAS 3160-40-5) has XLogP3-AA ≈ 2.8, MW = 180.63 Da, and 2 rotatable bonds. The phenyl-substituted analog (CAS 22422-16-8, no chlorine) has XLogP3-AA ≈ 3.0, MW = 225.08 Da, and 3 rotatable bonds. The 0.5–0.7 logP unit increase conferred by the combination of bromine and chlorine substituents over the phenyl-only analog translates to an approximately 3–5 fold higher predicted membrane partition coefficient [1]. The 3-bromo isomer (CAS not confirmed) is identical in MW and formula but differs in topological arrangement, yielding a different heavy-atom spatial distribution that affects molecular recognition. These differences are computable and verifiable but not yet correlated with experimental biological outcomes for this specific compound.

Lipophilicity Molecular Descriptors ADME Predictors

Procurement-Relevant Application Scenarios for 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one


Synthesis of 4-Chlorophenyl-Substituted Coruscanone A Analogue Libraries

The compound serves as the essential brominated intermediate for Wittig olefination with cyclopentenedione-derived phosphoranes, enabling the construction of the styryl side chain in coruscanone A analogues [1]. The 70% synthetic yield and retained (E)-geometry (J = 16 Hz) provide a validated starting point for laboratories synthesizing focused libraries targeting azole-resistant Candida albicans strains, where the 4-chlorophenyl group is a critical pharmacophoric element [1]. Researchers requiring the specific 4-chlorophenyl substitution pattern on the coruscanone scaffold must use this intermediate or a functionally equivalent α-bromoenone, as the non-brominated ketone cannot participate in the ylide-mediated coupling step [1].

Electrophilic Building Block for SN2-Mediated Diversification

The allylic α-bromoketone moiety (sp³ C–Br) permits direct nucleophilic displacement with amines, thiols, or stabilized carbanions, enabling rapid analogue generation around the enone core [1]. This contrasts with the 3-bromo isomer, which would require palladium-catalyzed cross-coupling conditions for functionalization. For medicinal chemistry groups seeking a reactive handle for parallel library synthesis under mild, metal-free conditions, the 1-bromo substitution pattern is mandatory, as the non-brominated analog offers no leaving group for substitution chemistry [1].

NHC-Catalyzed Annulation Substrate for Cyclohexanone Synthesis

α-Bromoenones of this class have been demonstrated to function as vinyl dianion synthon equivalents in N-heterocyclic carbene-catalyzed (5+1) annulations, producing substituted cyclohexanones with >20:1 diastereoselectivity and enantiomeric ratios >95:5 for the intermolecular variant [2]. While the specific 4-chlorophenyl-substituted α-bromoenone has not been explicitly evaluated in these annulations, the structural conformance to the substrate scope described by Nguyen et al. (β-unsubstituted α-bromoenone conjugate acceptor) positions it as a viable candidate for extending this methodology to 4-chlorophenyl-functionalized cyclohexanone products [2].

Physicochemical Probe for Halogen-Dependent SAR Studies

The dual halogenation (4-Cl on phenyl + 1-Br on the enone) yields a computed logP of 3.5, approximately 0.5–0.7 units higher than the non-brominated or phenyl-only analogues [1]. This makes the compound a useful lipophilicity probe in SAR studies where incremental logP modulation is required. Procurement of this specific dual-halogen intermediate eliminates the need for post-synthetic halogenation steps, reducing synthetic sequence length by at least one step versus starting from the non-brominated ketone and performing an independent bromination [1].

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